
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine is an organohalide compound with the molecular formula C8H9ClINO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a 2-methoxyethoxy group. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The 2-methoxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Similar compounds include other halogenated pyridine derivatives, such as:
- 2-Chloro-3-iodopyridine
- 2-Chloro-6-iodopyridine
- 3-Iodo-6-(2-methoxyethoxy)pyridine
Uniqueness
What sets 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine apart is the specific combination of chlorine, iodine, and the 2-methoxyethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H9ClINO2 |
|---|---|
分子量 |
313.52 g/mol |
IUPAC名 |
2-chloro-6-iodo-3-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3 |
InChIキー |
PHKYDFLLEDLCRO-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(N=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


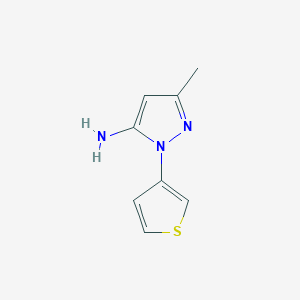
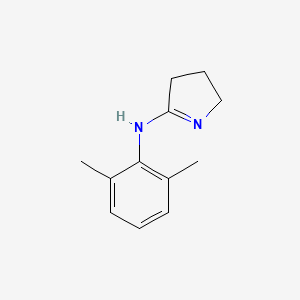
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
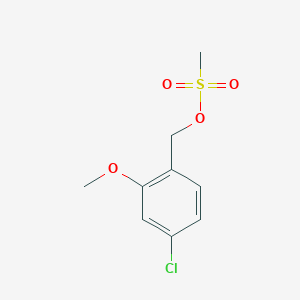
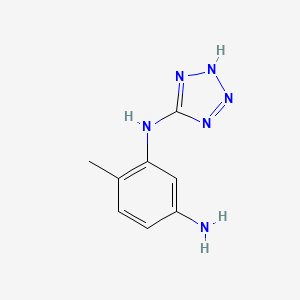
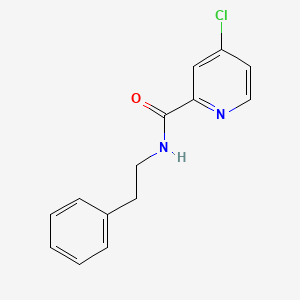

![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

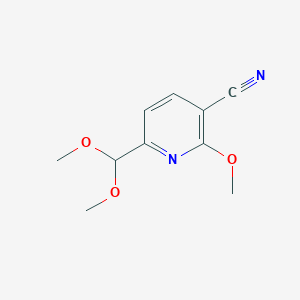
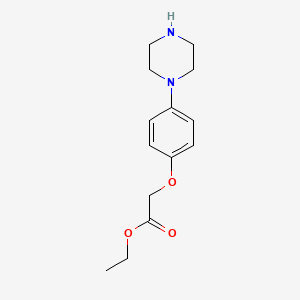
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
